3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride
Overview
Description
3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound also contains a trifluoromethyl group, which is a functional group consisting of three fluorine atoms attached to a carbon atom .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a trifluoromethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 175.58 . It is a powder at room temperature .Scientific Research Applications
Pyrrole Derivatives and Their Applications
Pyrrole derivatives, including those related to 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride, play a crucial role in biological molecules like heme and chlorophyll. Their synthesis often involves the reaction of amines with carbonyl-containing compounds. These derivatives are used in various fields, including as intermediates, wetting agents, and solvents, and they show low toxicity (Anderson & Liu, 2000).
Asymmetric Synthesis of Pyrrolidine Derivatives
The asymmetric synthesis of pyrrolidine derivatives with a trifluoromethyl group, like this compound, has been achieved through organocatalytic domino Michael/Mannich [3+2] cycloaddition. These derivatives have potential medical value and are synthesized using commercially available secondary amines as catalysts (Zhi et al., 2016).
Silver-Catalyzed Synthesis of Pyrrolines
A silver-catalyzed tandem hydroamination and cyclization reaction has been developed to create 4-trifluoromethyl-3-pyrrolines from primary amines. This method represents a novel, atom-economical protocol for synthesizing these compounds (Zhou et al., 2017).
Structural Investigations of Pyrrolines
Studies on 3-pyrroline hydrates have provided insights into the structural behavior of pyrrolines and their hydrates, which is relevant for understanding compounds like this compound. These studies include in situ crystallization and spectroscopic analysis (Rzepiński et al., 2016).
Applications in Organic Synthesis
The trifluoromethyl group in compounds like this compound plays a significant role in organic synthesis, particularly in reactions involving nucleophiles and unsaturated compounds. These reactions often lead to various organic products with potential applications in pharmaceuticals and other areas (Tsuge et al., 1997).
Safety and Hazards
The safety information for 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of targets. The specific target would depend on the other functional groups present in the molecule . The trifluoromethyl group is often used in medicinal chemistry to improve binding affinity, metabolic stability, and lipophilicity of drug candidates .
Mode of Action
The mode of action of a pyrrolidine derivative would depend on its specific structure and the target it interacts with. Generally, the pyrrolidine ring can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
The biochemical pathways affected by a pyrrolidine derivative would depend on its specific target. For example, some pyrrolidine derivatives have been found to inhibit COX-2, an enzyme involved in inflammation and pain .
Pharmacokinetics
The ADME properties of a pyrrolidine derivative would depend on its specific structure. Generally, the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Result of Action
The molecular and cellular effects of a pyrrolidine derivative would depend on its specific target and mode of action. For example, inhibition of COX-2 would result in reduced production of prostaglandins, thereby reducing inflammation and pain .
Action Environment
The action, efficacy, and stability of a pyrrolidine derivative can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The trifluoromethyl group can improve the metabolic stability of the compound .
Properties
IUPAC Name |
3-(trifluoromethyl)pyrrolidin-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2.ClH/c6-5(7,8)4-1-2-10(9)3-4;/h4H,1-3,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZARLBVIKRAVFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432678-26-6 | |
Record name | 3-(trifluoromethyl)pyrrolidin-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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